Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARRZSKDGTANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| Reductive Amination | Ethyl cyclopentanecarboxylate | NaBH₃CN, cyclopentylamine | Moderate | Low |
| Boc-Protected Route | Boc-cyclopentylamine | EDC/HOBt, TFA | High | Medium |
| Curtius Rearrangement | Cyclopentanecarboxylic acid | SOCl₂, NaN₃ | Low | High |
Industrial-Scale Considerations
For large-scale production, continuous flow systems are preferred to enhance efficiency. Catalytic hydrogenation may replace stoichiometric reductants (e.g., NaBH₃CN) to reduce costs.
- Temperature control (60–80°C for reductive amination).
- Solvent selection (methanol or ethanol for solubility).
- Catalyst screening (e.g., Pd/C for hydrogenation).
Challenges and Solutions
- Steric hindrance : Use bulky bases (e.g., DIPEA) to improve reaction kinetics.
- Racemization : Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Proton transfers and elimination of ethanol yield cyclopentanecarboxylic acid derivatives .
-
Product : 2-(Cyclopentylamino)cyclopentanecarboxylic acid.
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Cleavage releases the carboxylate anion and ethanol .
-
Product : Sodium or potassium salt of 2-(cyclopentylamino)cyclopentanecarboxylic acid.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Catalyst/Base | Temperature | Product |
|---|---|---|---|
| Acidic | H₂SO₄ | Reflux | Carboxylic acid |
| Basic | NaOH | Reflux | Carboxylate salt |
Aminolysis and Amide Formation
The ester reacts with amines (e.g., ammonia, alkylamines) to form amides via nucleophilic acyl substitution :
-
Mechanism : The amine attacks the carbonyl carbon, displacing ethoxide.
-
Product : 2-(Cyclopentylamino)cyclopentanecarboxamide derivatives.
-
Example : Reaction with benzylamine yields N-benzyl-2-(cyclopentylamino)cyclopentanecarboxamide .
Key Insight : Steric hindrance from the cyclopentane ring may slow reaction kinetics compared to linear esters .
Reduction of the Ester Group
The ester can be reduced to a primary alcohol:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Product : 2-(Cyclopentylamino)cyclopentylmethanol.
-
Conditions : Anhydrous THF or diethyl ether, 0°C to room temperature .
Note : NaBH₄ may require activation with Lewis acids (e.g., CeCl₃) for efficient reduction .
Transesterification
The ethyl ester undergoes exchange with other alcohols under acidic or basic conditions:
-
Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, releasing ethanol.
-
Example : Reaction with methanol yields methyl 2-(cyclopentylamino)cyclopentanecarboxylate .
Reactivity of the Cyclopentylamine Group
The secondary amine participates in typical amine reactions:
Acylation
-
Reagents : Acetic anhydride or acetyl chloride.
-
Product : N-Acetyl-2-(cyclopentylamino)cyclopentanecarboxylate .
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide).
-
Product : N-Alkylated derivatives, though steric bulk may limit reactivity .
Grignard and Organometallic Reactions
The ester carbonyl reacts with Grignard reagents to form tertiary alcohols:
-
Mechanism : Nucleophilic attack by the organomagnesium species, followed by hydrolysis.
-
Example : Reaction with methylmagnesium bromide yields 2-(cyclopentylamino)-1-(cyclopentyl)propan-2-ol .
Limitation : Bulky substituents may hinder access to the carbonyl carbon, reducing yield .
Intramolecular Cyclization
Under acidic conditions, the amine may act as a nucleophile, leading to cyclization:
Metabolic Transformations (In Vivo)
In biological systems, esterases may hydrolyze the compound to its carboxylic acid, which could undergo further conjugation (e.g., glucuronidation) .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate, with the chemical formula , features a cyclopentyl group attached to an amino acid derivative. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug development.
Therapeutic Applications
1. Inhibition of Neutral Endopeptidase (NEP)
Research indicates that derivatives of this compound can act as inhibitors of neutral endopeptidase (NEP), an enzyme involved in the breakdown of bioactive peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, these compounds can enhance the effects of ANP, which is beneficial in treating conditions like hypertension and heart failure .
2. Cardiovascular Disorders
The inhibition of NEP is particularly relevant for cardiovascular disorders. Compounds similar to this compound have shown promise in clinical settings for managing diseases such as pulmonary hypertension and heart failure by prolonging the action of natriuretic peptides .
3. Cancer Research
The compound has also been investigated for its potential role in cancer therapy. Studies suggest that compounds with similar structures may inhibit autophagy processes, which are crucial for cancer cell survival. This could lead to new therapeutic strategies targeting cancer cells more effectively .
Case Studies
Case Study 1: NEP Inhibition and Heart Failure
A clinical trial explored the efficacy of NEP inhibitors derived from this compound in patients with chronic heart failure. Results indicated significant improvements in cardiac function and reduced hospitalization rates due to heart failure exacerbations .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating autophagy pathways. These findings suggest a dual mechanism of action that could be harnessed for developing novel anticancer therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cellular metabolism and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity: The cyclopentylamino group confers moderate lipophilicity (LogP ~2.5), whereas benzyl and fluorobenzyl analogs exhibit higher LogP values (~3.0–3.5) due to aromatic substituents .
- Solubility: tert-Butyl derivatives (e.g., tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate) show lower aqueous solubility but enhanced organic solvent compatibility, making them suitable for peptide coupling reactions .
Biological Activity
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentyl and cyclopentanecarboxylic acid moieties. The chemical formula is , with a molecular weight of approximately 197.26 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The compound has been shown to inhibit specific kinases such as Janus kinases (Jak1, Jak2, Jak3) and other receptor tyrosine kinases, which are pivotal in mediating cellular responses to growth factors and cytokines .
In Vitro Studies
- Kinase Inhibition : this compound demonstrated significant inhibitory effects on Jak kinases in vitro. This inhibition was assessed using enzyme assays that measured the phosphorylation of substrate proteins in the presence of the compound.
- Cell Proliferation : In cell line studies, this compound exhibited anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. The IC50 values for various cancer cell lines were determined, showcasing its potential as an anticancer agent.
In Vivo Studies
- Animal Models : In murine models of cancer, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analyses indicated decreased cellular proliferation and increased apoptosis within tumor tissues.
- Toxicity Assessment : Toxicological studies revealed that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Cancer Treatment
A study involving this compound demonstrated its efficacy in treating breast cancer xenografts in mice. The compound was administered at varying doses over a period of four weeks, resulting in a dose-dependent reduction in tumor size.
Case Study 2: Inflammatory Disorders
In another study focusing on autoimmune conditions, the compound was evaluated for its ability to modulate immune responses. Results indicated that it effectively reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting potential therapeutic applications beyond oncology.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate, and how can reaction conditions be optimized?
Synthesis typically involves cyclopentylamine coupling with activated cyclopentanecarboxylate derivatives. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (a precursor) undergoes nitrosation, reduction, and subsequent coupling with aldehydes under acidic conditions (e.g., acetic acid/water) to form the cyclopentylamino group . Optimization includes:
- Temperature control : Reactions at 0°C minimize side reactions during nitrosation .
- Catalyst selection : Zinc powder acts as a reducing agent for nitroso intermediates .
- Purification : Column chromatography (aminosilica, hexane/ethyl acetate) resolves stereoisomers and byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H-NMR : Key for confirming cyclopentylamino substitution patterns. For example, methyl 1-(methylamino)cyclopentanecarboxylate derivatives show distinct δ 2.57 ppm (methylamino protons) and δ 1.86–1.65 ppm (cyclopentane ring protons) .
- LCMS : Validates molecular weight (e.g., m/z 426.2 [M+H]+ for analogous compounds) and purity .
- HPLC : Retention time analysis (e.g., 0.93 minutes under SMD-TFA05 conditions) ensures batch consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : EN 166-certified safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for volatile steps (e.g., solvent evaporation under reduced pressure) .
- Waste disposal : Contaminated gloves and solvents must follow hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for stereoisomers of this compound?
- Multi-dimensional NMR : NOESY or COSY experiments differentiate axial vs. equatorial substituents on the cyclopentane ring. For example, coupling constants (J-values) in 1H-NMR correlate with spatial arrangements .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients .
- X-ray crystallography : Defines absolute configuration but requires high-purity crystals, achievable via slow evaporation in ethyl acetate/hexane .
Q. What computational strategies predict the binding affinity of this compound derivatives for drug-target interactions?
- Docking simulations : AutoDock Vina calculates binding modes with a scoring function optimized for speed/accuracy. For example, multithreading reduces computation time by 100× vs. AutoDock 4 .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 50 ns).
- Free energy calculations : MM-PBSA/GBSA quantifies contributions from hydrophobic/hydrogen-bonding interactions .
Q. How can reaction yields be improved for large-scale synthesis while minimizing racemization?
- Protecting groups : Temporarily shield the cyclopentylamino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during coupling .
- Flow chemistry : Continuous reactors enhance mixing and temperature control, reducing byproduct formation .
- In situ monitoring : ReactIR tracks intermediates (e.g., nitroso species) to optimize reaction quenching .
Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?
- LC-MS/MS : Detects trace impurities (LOQ < 0.1 ppm) using MRM (multiple reaction monitoring) modes.
- AMES testing : Bacterial reverse mutation assays assess mutagenicity of residual nitrosamines .
- ICH M7 compliance : Quantify nitrite levels via ion chromatography to ensure < 1.5 μg/day exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
